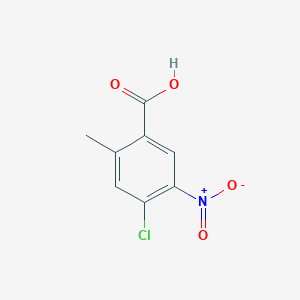

4-Chloro-2-methyl-5-nitrobenzoic acid

Description

Contextualization within Halogenated Nitrobenzoic Acids

Halogenated nitrobenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with at least one halogen atom and one nitro group. The properties and reactivity of these molecules are heavily influenced by the nature and position of their substituents. The carboxylic acid and nitro groups are strongly deactivating and meta-directing in electrophilic aromatic substitution reactions, while halogens are deactivating but ortho-, para-directing. quora.comquora.com

Significance in Contemporary Chemical Research

The significance of 4-Chloro-2-methyl-5-nitrobenzoic acid and its isomers lies primarily in their role as versatile intermediates in organic synthesis. The presence of multiple, reactive functional groups allows for a wide range of chemical transformations. Researchers utilize these building blocks for the synthesis of more complex molecules with specific applications in medicinal chemistry and materials science.

Derivatives of closely related halogenated nitrobenzoic acids serve as crucial precursors in the production of pharmaceuticals. For example, substituted chloro-nitrobenzoic acids are key intermediates in the synthesis of novel antidiabetic agents and potential non-steroidal anti-inflammatory drugs (NSAIDs). The related compound, methyl 5-chloro-2-nitrobenzoate, is a known intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. nih.gov The functional groups on the ring can be systematically modified; for instance, the nitro group can be reduced to an amine, which can then be used to form amides or participate in cyclization reactions, while the carboxylic acid can be converted into esters or amides. rsc.org

Overview of Research Trajectories

Current research involving compounds like this compound follows several distinct trajectories:

Synthetic Methodology: A primary area of research focuses on developing efficient and regioselective methods for the synthesis of polysubstituted benzoic acids. This involves carefully planning the sequence of reactions, such as nitration, chlorination, and oxidation, to install the substituents in the desired positions, taking into account their directing effects. quora.comgoogle.com For example, the synthesis of related compounds often involves the nitration of a chlorotoluene derivative followed by oxidation of the methyl group to a carboxylic acid. quora.comquora.com

Pharmaceutical and Agrochemical Synthesis: A major research driver is the use of these compounds as scaffolds for creating new biologically active molecules. The core structure is modified to generate libraries of derivatives that are then screened for therapeutic or pesticidal activity. Research has shown that derivatives of similar structures possess antimicrobial properties.

Crystal Engineering and Supramolecular Chemistry: The ability of the carboxylic acid group to form strong hydrogen bonds, often leading to dimer formation, makes these molecules interesting for crystal engineering. Researchers study how the interplay of hydrogen bonds and other intermolecular interactions (such as those involving the nitro and chloro groups) dictates the crystal packing arrangement. nih.gov Studies on co-crystals of various isomeric chloro-nitrobenzoic acids with other molecules demonstrate this line of investigation. scispace.com

Biotransformation: Some research explores the microbial transformation of related chloronitrophenols and other nitroaromatic compounds. nih.gov This research is relevant for understanding the environmental fate of such compounds and for developing biocatalytic methods for their conversion into other useful chemicals.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₆ClNO₄ | nih.gov |

| Molecular Weight | 215.59 g/mol | nih.gov |

| CAS Number | 476660-41-0 | nih.gov |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)N(=O)[O-])Cl | nih.gov |

| InChI Key | KKNSDWSYFJIEKU-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNSDWSYFJIEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445733 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-41-0 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to 4-Chloro-2-methyl-5-nitrobenzoic Acid

The synthesis of this compound is not a trivial process, typically involving carefully planned multi-step sequences to ensure the correct arrangement of the chloro, methyl, nitro, and carboxyl moieties on the benzene (B151609) ring.

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The construction of the target molecule generally starts from a less complex, commercially available aromatic precursor. A highly logical and efficient pathway commences with 4-chloro-2-methylbenzoic acid. This approach strategically places the final, and often most challenging, functionalization step—nitration—at the end of the sequence.

A representative synthetic sequence is outlined below:

Esterification of Precursor: 4-Chloro-2-methylbenzoic acid is first converted to its corresponding ester, typically methyl 4-chloro-2-methylbenzoate. This is often done to improve solubility in the nitration medium and can lead to higher yields and cleaner reactions. orgsyn.orgorgsyn.org

Regioselective Nitration: The methyl ester is then subjected to nitration, which introduces the nitro group at the desired C-5 position.

Hydrolysis: The final step involves the saponification (hydrolysis under basic conditions) of the ester group back to a carboxylic acid, followed by acidification to yield the final product, this compound. orgsyn.org

An alternative, though potentially more complex, route could involve the oxidation of a toluene (B28343) derivative. For instance, starting with 4-chloro-2-nitrotoluene (B43163), the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. quora.comorgsyn.org However, the initial synthesis of 4-chloro-2-nitrotoluene with the correct regiochemistry can be challenging.

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Fischer Esterification | 4-Chloro-2-methylbenzoic acid | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Methyl 4-chloro-2-methylbenzoate |

| 2 | Electrophilic Aromatic Substitution (Nitration) | Methyl 4-chloro-2-methylbenzoate | Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| 3 | Hydrolysis (Saponification) | Methyl 4-chloro-2-methyl-5-nitrobenzoate | Sodium Hydroxide (B78521) (NaOH), then Hydrochloric Acid (HCl) | This compound |

Regioselective Nitration Strategies

The key step in the synthesis is the regioselective introduction of the nitro (-NO₂) group onto the aromatic ring of the precursor, 4-chloro-2-methylbenzoic acid (or its ester). The final position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring:

Carboxylic Acid (-COOH) / Ester (-COOR): These are deactivating groups and are meta-directors. They direct incoming electrophiles to the positions meta to themselves.

Methyl (-CH₃): This is an activating group and is an ortho, para-director.

Chlorine (-Cl): This is a deactivating group but is also an ortho, para-director.

In the case of 4-chloro-2-methylbenzoic acid, the directing influences of the existing groups converge to favor nitration at the C-5 position. The methyl group (at C-2) directs to its para position (C-5), and the carboxylic acid group (at C-1) directs to its meta position (C-5). The chlorine atom (at C-4) also directs to its ortho position (C-5). This synergistic effect makes the C-5 position the most electronically favorable site for electrophilic attack, leading to a high degree of regioselectivity.

The standard and most effective nitrating agent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. quizlet.com The reaction is typically performed at low temperatures (e.g., 0-15°C) to control the reaction rate and prevent the formation of by-products. orgsyn.orgrsc.org

Halogenation and Methylation Techniques

The synthesis of the necessary precursors for this reaction pathway involves standard aromatic functionalization techniques. For example, the precursor 4-chlorotoluene (B122035) can be synthesized via the Friedel-Crafts alkylation of chlorobenzene (B131634) or, more commonly, through the electrophilic chlorination of toluene. quora.com The chlorination of toluene produces a mixture of ortho and para isomers, which then requires separation to isolate the desired 4-chlorotoluene.

Esterification and Hydrolysis Processes

Esterification is a crucial intermediate step in many synthetic sequences for nitrobenzoic acids. Converting the carboxylic acid to its methyl or ethyl ester can prevent side reactions and improve the substrate's solubility in the nitrating mixture. orgsyn.org The most common method is the Fischer esterification, which involves refluxing the carboxylic acid with an alcohol (like methanol) in the presence of a strong acid catalyst, such as sulfuric acid. scribd.combond.edu.au

Once the nitration is complete, the ester must be converted back to the carboxylic acid. This is achieved through hydrolysis, most commonly by saponification. orgsyn.org The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This cleaves the ester linkage, forming the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate salt to yield the final this compound product, which typically precipitates from the aqueous solution. orgsyn.orgorgsyn.org

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic methods focus on reducing the use of hazardous reagents and minimizing waste. In the context of nitration, a greener alternative to the traditional mixed acid (H₂SO₄/HNO₃) system involves using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O). researchgate.net This method can offer high selectivity and avoids the use of large volumes of corrosive sulfuric acid, thereby reducing the generation of acidic waste streams. Furthermore, research into oxidation steps explores the use of cleaner oxidants like hydrogen peroxide, potentially catalyzed by various salts, to replace hazardous heavy metal oxidants like chromates or permanganates. google.com

Precursor Compounds and Their Derivatization

Table 2: Key Precursor Compounds and Derivatization Data

| Precursor Compound | Molecular Formula | Key Derivatization Reaction | Reagents for Derivatization | Resulting Functional Group |

|---|---|---|---|---|

| 4-Chloro-2-methylbenzoic acid sigmaaldrich.comnih.gov | C₈H₇ClO₂ | Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂) at the C-5 position. |

| 4-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | Oxidation | KMnO₄ or Na₂Cr₂O₇ / H₂SO₄ orgsyn.org | Conversion of the methyl group (-CH₃) to a carboxylic acid (-COOH). |

| Methyl 4-chloro-2-methylbenzoate | C₉H₉ClO₂ | Nitration | HNO₃ / H₂SO₄ orgsyn.org | Introduction of a nitro group (-NO₂) at the C-5 position. |

The most direct precursor is 4-chloro-2-methylbenzoic acid . sigmaaldrich.comnih.gov Its primary derivatization is the regioselective nitration at the C-5 position, as detailed previously. This compound provides the carbon skeleton with three of the four necessary substituents already in place, simplifying the synthetic challenge to a single, albeit critical, nitration step.

An alternative precursor, 4-chloro-2-nitrotoluene , presents a different synthetic strategy. Here, the required derivatization is the oxidation of the methyl group to a carboxylic acid. This is a powerful transformation but requires strong oxidizing agents that can present their own challenges regarding safety and waste disposal.

Utilization of Chloronitroaromatic Compounds as Intermediates

The synthesis of complex aromatic compounds frequently employs simpler, pre-substituted molecules as building blocks. Chloronitroaromatic compounds are common intermediates in these pathways. For instance, the synthesis of 2-chloro-5-nitrobenzoic acid is achieved through the nitration of o-chlorobenzoic acid. google.com This process involves treating o-chlorobenzoic acid with a nitrating mixture, typically nitric acid and sulfuric acid, followed by purification steps like alkali dissolution and acid precipitation to isolate the desired product. google.com

Synthesis of 4-Chloro-2-methyl-5-nitrophenol (B2449075) as a Precursor

A specific process for preparing isomerically pure 4-chloro-2-methyl-5-nitrophenol involves using 4-chloro-2-methylphenol (B52076) as the starting material. google.com To control the position of nitration and avoid unwanted byproducts, the phenolic hydroxyl group is first protected by converting it into a sulphonate ester. google.com The reaction sequence is as follows:

Esterification: 4-chloro-2-methylphenol is reacted with a sulfonyl chloride, such as methanesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide. google.com This forms the corresponding 4-chloro-2-methylphenylsulphonate.

Nitration: The resulting sulphonate ester is then nitrated. For example, 4-chloro-2-methylphenyl benzenesulfonate (B1194179) can be nitrated at approximately 15-17°C, which leads to the formation of 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate. google.com

Hydrolysis (Desulfonylation): The sulphonyl group is subsequently removed by acidic or alkaline hydrolysis to yield the final product, 4-chloro-2-methyl-5-nitrophenol, in high yield and purity. google.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-chloro-2-methylphenol, Benzenesulfonic acid chloride | Sodium hydroxide, Water, 60-70°C | 4-chloro-2-methyl-phenyl-benzenesulfonate |

| 2 | 4-chloro-2-methyl-phenyl-benzenesulfonate | Nitric acid, Sulfuric acid | 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate |

| 3 | 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate | Aqueous sodium hydroxide, Reflux | 4-chloro-2-methyl-5-nitrophenol |

This interactive table summarizes the synthesis steps for 4-Chloro-2-methyl-5-nitrophenol as described in the literature. google.com

Preparation of Methyl 5-chloro-2-nitrobenzoate

The preparation of benzoate (B1203000) esters is a common transformation in organic synthesis. Methyl 5-chloro-2-nitrobenzoate, an isomer of the ester of the title compound, serves as a useful example of this type of reaction. It is synthesized from 5-chloro-2-nitrobenzoic acid via esterification. nih.govresearchgate.net

The process involves dissolving 5-chloro-2-nitrobenzoic acid in acetone, followed by the addition of potassium carbonate (K₂CO₃) and dimethyl sulfate (B86663) (Me₂SO₄). nih.govresearchgate.net The mixture is heated at reflux for a short period. After the reaction is complete, the mixture is poured into an ice-water bath and the product is extracted with an organic solvent like ethyl acetate. The final product, Methyl 5-chloro-2-nitrobenzoate, is obtained as a white solid after purification, typically by crystallization from methanol. nih.govresearchgate.net

| Reactant | Reagents | Solvent | Conditions |

| 5-chloro-2-nitrobenzoic acid | Potassium carbonate, Dimethyl sulfate | Acetone | Reflux, 30 min |

This interactive table outlines the experimental conditions for the synthesis of Methyl 5-chloro-2-nitrobenzoate. nih.govresearchgate.net

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving substituted benzoic acids is crucial for controlling reaction outcomes and optimizing conditions.

Detailed Mechanistic Studies of Substitution Reactions

Kinetic studies on the aminolysis of structurally related compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, provide insight into the likely reaction mechanisms for this compound derivatives. koreascience.kr These nucleophilic substitution reactions have been shown to proceed through a stepwise mechanism. koreascience.kr

Kinetic Analysis of Reaction Rates and Selectivity

Kinetic analysis of the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines in acetonitrile (B52724) reveals important details about structure-reactivity relationships. koreascience.kr

Hammett and Yukawa-Tsuno Plots: Standard Hammett plots for these reactions are often nonlinear. Substrates with electron-donating groups (EDGs) in the benzoyl moiety show negative deviation from the line, which is attributed to ground-state stabilization through resonance interactions rather than a change in the rate-determining step. In contrast, Yukawa-Tsuno plots show excellent linear correlations, confirming this interpretation. koreascience.kr

Brønsted-Type Plots: The reactions exhibit linear Brønsted-type plots with βnuc values ranging from 0.66 to 0.82. koreascience.kr These values indicate a significant degree of bond formation between the nucleophile (amine) and the electrophilic center in the transition state of the rate-determining step. koreascience.kr

Interestingly, for this class of reactions, both the Hammett ρₓ values and the Brønsted βₙᵤ꜀ values increase as the reactivity of the substrates and amines increases. This finding indicates a failure of the reactivity-selectivity principle (RSP) for these reactions. koreascience.kr

| Kinetic Parameter | Value Range | Implication |

| ρₓ (Yukawa-Tsuno) | 0.30 - 0.59 | Rate is moderately sensitive to electronic effects of substituents. |

| r (Yukawa-Tsuno) | 0.90 - 1.15 | Indicates significant resonance effect on the reaction rate. |

| βₙᵤ꜀ (Brønsted) | 0.66 - 0.82 | Significant N-C bond formation in the transition state of the RDS. |

This interactive table summarizes key kinetic parameters from studies on related benzoate compounds. koreascience.kr

Influence of Catalysis on Reaction Pathways

Catalysis plays a significant role in various synthetic transformations relevant to this compound and its precursors.

Lewis Acid Catalysis: Lewis acids such as ferric chloride (FeCl₃) are used as catalysts in reactions like the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane to the corresponding benzoic acid. google.com

Heterogeneous Catalysis: The oxidation of a methyl group to a carboxylic acid, a key transformation for producing benzoic acids, can be catalyzed by heterogeneous systems. For example, the oxidation of 2-nitro-4-methylsulfonyl toluene to its corresponding benzoic acid has been achieved using a CuO/Al₂O₃ catalyst with hydrogen peroxide as the oxidant. asianpubs.org This method is presented as a more efficient and environmentally friendly alternative to traditional oxidation processes. asianpubs.org

Solvent as Catalyst: In the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride, a catalytic amount of dimethylformamide (DMF) is often employed. nih.gov

These examples show that the choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.

Structural Characterization and Analysis

Advanced Spectroscopic Investigations

Spectroscopy offers a powerful, non-destructive means to probe the chemical structure of 4-Chloro-2-methyl-5-nitrobenzoic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into different aspects of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous compounds, such as its isomers like 4-chloro-2-nitrobenzoic acid. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, they would appear as two singlets or an AX system in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (ortho to the electron-withdrawing nitro group) would be expected to resonate at a lower field compared to the proton at C3 (flanked by the methyl and carboxyl groups).

Methyl Protons: The methyl group (-CH₃) attached to the aromatic ring is expected to produce a singlet at approximately δ 2.4-2.6 ppm. pdx.edu

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and would appear as a broad singlet at a very low field, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded and is expected to appear in the range of δ 165-175 ppm. chemicalbook.com

Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal. The carbons attached to the electron-withdrawing substituents (C-Cl, C-NO₂, C-COOH) will be shifted downfield. For instance, in the related 4-chloro-2-nitrobenzoic acid, aromatic carbon signals appear between δ 123 and 150 ppm. chemicalbook.com The carbon attached to the methyl group (C2) will also be influenced.

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, typically around δ 20-25 ppm. rsc.org

A summary of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 175 |

| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 |

| Methyl (-CH₃) | ~2.4 - 2.6 (singlet) | 20 - 25 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

Carboxylic Acid Group: This group gives rise to two very prominent absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration will appear as a strong, sharp band between 1700 and 1750 cm⁻¹.

Nitro Group: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. researchgate.net

Aromatic Ring: The C=C stretching vibrations within the benzene ring usually appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching can be observed just above 3000 cm⁻¹.

C-Cl Bond: The stretching vibration for the C-Cl bond is typically found in the fingerprint region, usually between 600-800 cm⁻¹.

Methyl Group: Aliphatic C-H stretching and bending vibrations from the methyl group will be present around 2850-3000 cm⁻¹ and 1370-1450 cm⁻¹, respectively.

The expected IR absorption frequencies are summarized in the table below, based on data from analogous compounds like 4-nitrobenzoic acid and other substituted benzoic acids. researchgate.netchemicalbook.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy.

For this compound (C₈H₆ClNO₄), the molecular weight is 215.59 g/mol . nih.gov High-resolution mass spectrometry would yield a precise monoisotopic mass of 214.99854 Da. nih.govuni.lu The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M+2 peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third that of the M⁺ peak (due to the ³⁵Cl isotope).

Electron impact ionization would likely lead to characteristic fragmentation patterns. libretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and the nitro group (-NO₂, M-46). libretexts.orgnist.gov The fragmentation would provide further structural confirmation.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 215 | Molecular Ion |

| [M+2]⁺ | 217 | Isotope Peak (³⁷Cl) |

| [M-OH]⁺ | 198 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 169 | Loss of nitro group |

| [M-COOH]⁺ | 170 | Loss of carboxyl group |

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The chromophores in this compound—the nitro-substituted benzene ring and the carboxylic acid group—are expected to give rise to distinct absorption bands.

The primary electronic transitions for this molecule are π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons within the conjugated π-system of the aromatic ring. The presence of the nitro group, a powerful auxochrome, extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic shift).

n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carboxyl groups) to an anti-bonding π* orbital. These absorptions occur at longer wavelengths than the main π→π* transitions.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (Aromatic Ring) → π | Shorter wavelength UV | High |

| n → π | n (O atoms) → π | Longer wavelength UV | Low |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that dictate how molecules pack into a crystal lattice.

While a dedicated crystal structure determination for this compound has not been reported, analysis of closely related structures, such as the co-crystal of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline, provides significant insight into the expected solid-state conformation and interactions. nih.govamanote.comokayama-u.ac.jp

Molecular Geometry: The benzoic acid moiety is expected to be largely planar. The carboxylic acid group may be slightly twisted out of the plane of the benzene ring. Similarly, the nitro group often exhibits some torsion with respect to the aromatic plane due to steric hindrance with adjacent substituents.

Intermolecular Interactions: A key feature in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules are expected to form strong, centrosymmetric hydrogen bonds (O-H···O), creating a characteristic eight-membered ring motif.

Analysis of the crystal structure of the 4-chloro-2-nitrobenzoic acid co-crystal reveals that hydrogen-bonded units can form tape-like structures that are further organized into layers via π–π stacking, with centroid-to-centroid distances in the range of 3.5 to 3.9 Å. nih.gov A similar packing strategy, driven by a combination of strong hydrogen bonds and other weaker intermolecular forces, would be anticipated for this compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding is a primary directional force in the self-assembly of chloronitrobenzoic acids. In the crystalline state, these molecules frequently form robust hydrogen-bonded networks. The most common motif involves the carboxylic acid groups, which form centrosymmetric dimers through strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif.

In co-crystals formed between substituted benzoic acids and other molecules, such as quinoline (B57606) derivatives, a variety of hydrogen bonds dictate the supramolecular architecture. For example, in co-crystals of 4-chloro-2-nitrobenzoic acid with 6-methylquinoline, short O—H···N hydrogen bonds link the acid and base molecules. nih.gov The O···N distances in these systems are typically short, and in some cases, the hydrogen atom is disordered over two positions between the oxygen and nitrogen atoms. nih.goviucr.org In addition to these primary interactions, weaker C—H···O hydrogen bonds are also frequently observed, further stabilizing the crystal lattice. nih.goviucr.org These interactions create layered structures, demonstrating the hierarchical nature of molecular assembly in these crystals. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots. For related compounds, this analysis reveals the dominant role of specific interactions in crystal packing.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.3 |

| Cl···H / H···Cl | 22.1 |

| O···H / H···O | 18.7 |

Examination of π–π Stacking and Other Weak Interactions

In addition to hydrogen bonding, π–π stacking interactions are crucial in the crystal packing of aromatic compounds like this compound. These interactions are commonly observed in the crystal structures of its analogs, particularly in co-crystals with planar molecules like quinoline. nih.goviucr.org These stacking interactions can occur between the quinoline ring systems, between the benzene rings of adjacent acid molecules, or between the acid and base rings. nih.goviucr.org The centroid-to-centroid distances for these interactions are typically in the range of 3.4 to 4.1 Å. nih.govmdpi.com

Other weak interactions also play a role in stabilizing the three-dimensional crystal structure. These can include C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and halogen-related interactions like C—Cl···π or short Cl···Cl contacts. iucr.orgnih.gov In some structures, N—O···π interactions have also been noted, where the oxygen of a nitro group interacts with a π-system. iucr.orgresearchgate.net These varied and often subtle interactions collectively determine the final crystal architecture.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for substituted benzoic acids. For example, 2-chloro-4-nitrobenzoic acid is known to have at least two polymorphic forms, with one being thermodynamically stable at room temperature and the other at higher temperatures. researchgate.net The small energy differences between possible packing arrangements can lead to the formation of different polymorphs under various crystallization conditions. rsc.org

Co-crystallization is another important aspect, where the target acid is crystallized with a second molecule (a co-former) to create a new crystalline solid with potentially different properties. Numerous studies have investigated the co-crystals of chloro- and nitro-substituted benzoic acids with various base molecules, such as quinoline and its derivatives. nih.goviucr.org These studies show that the formation of co-crystals is often driven by the formation of strong, specific hydrogen bonds between the acid and the co-former. nih.goviucr.org In some cases, co-crystals exhibit disorder where, for instance, a chlorine atom and a methyl group can occupy the same crystallographic site, as seen in a co-crystal of o-toluic acid and o-chlorobenzoic acid. rsc.orgpsu.edu

Disorder Phenomena in Crystal Structures

Disorder is a relatively common feature in the crystal structures of complex organic molecules. In the context of substituted benzoic acids and their co-crystals, disorder often manifests in two ways: positional disorder of atoms or groups, and dynamic disorder of hydrogen atoms within hydrogen bonds.

In co-crystals of 4-chloro-2-nitrobenzoic acid with molecules like quinoline and phthalazine, the acidic proton has been observed to be disordered between the carboxylic oxygen and the nitrogen atom of the base. nih.govresearchgate.net This creates a short, double-well hydrogen bond where the proton occupies two positions with specific occupancy factors. nih.govnih.gov Another form of disorder involves the interchange of entire functional groups. A notable example is the co-crystal of o-toluic acid and o-chlorobenzoic acid, where the chloro and methyl groups are disordered over the ortho position of the benzene ring, reflecting their similar steric size. rsc.orgpsu.edu Such disorder indicates that the energy penalty for swapping the positions of these groups within the crystal lattice is small. rsc.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G), researchers can calculate a variety of molecular properties. researchgate.net

These calculations provide the optimized molecular geometry, which can be compared with experimental data from X-ray diffraction. researchgate.net DFT is also used to compute vibrational frequencies (FTIR and FT-Raman spectra), which aids in the assignment of experimental spectral bands. researchgate.net Furthermore, DFT allows for the analysis of the molecule's electronic properties through the calculation of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net Other calculated parameters, such as the molecular electrostatic potential (MESP), help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, which is crucial for understanding its intermolecular interactions. researchgate.net

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths and angles for the lowest energy conformation. |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Maps charge distribution, predicting sites for intermolecular interactions. |

| First Order Hyperpolarizability | Evaluates potential for non-linear optical (NLO) applications. |

Molecular Dynamics Simulations for Conformational Analysis

Currently, there is a notable absence of published research specifically detailing molecular dynamics (MD) simulations for the conformational analysis of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and conformational preferences of molecules, this specific compound has not been the subject of such investigations in available scientific literature.

MD simulations for similar substituted benzoic acids have been performed to explore their behavior in solution and their interaction with other molecules. These studies typically investigate parameters such as the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvent structure around the solute, and dihedral angle variations to map out conformational landscapes. For instance, computational studies on related nitrobenzoic acid derivatives have utilized these techniques to understand their association in different solvents. However, without specific studies on this compound, any discussion of its conformational dynamics would be purely speculative.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational methods has not been specifically reported in peer-reviewed literature. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for complementing experimental data and aiding in structural elucidation.

For analogous compounds, such as isomers like 2-chloro-4-nitrobenzoic acid, computational studies have been conducted to predict their vibrational frequencies and NMR chemical shifts. These calculations often involve geometry optimization of the molecular structure followed by frequency or shielding tensor calculations at a specific level of theory. The predicted spectra are then often scaled to better match experimental results. The absence of such dedicated computational studies for this compound means that no predicted spectroscopic data tables can be generated at this time.

Quantum Chemical Calculations for Enthalpies of Formation

There is no available data in the scientific literature regarding the quantum chemical calculation of the standard molar enthalpy of formation for this compound in the solid or gaseous state. Quantum chemical methods, such as G3 or G4 theory, are high-accuracy composite methods used to calculate thermochemical data like enthalpies of formation.

For comparison, experimental and computational studies have been performed on simpler, related molecules. For example, the NIST WebBook provides extensive data on the enthalpy of combustion for 4-chlorobenzoic acid, from which its enthalpy of formation can be derived. However, the addition of methyl and nitro groups to the aromatic ring significantly alters the electronic structure and, consequently, the thermochemical properties. Without specific calculations for this compound, it is not possible to provide a reliable value for its enthalpy of formation.

Chemical Reactivity and Derivatization

Amination Reactions

Amination reactions involving the displacement of the chloro group are a key aspect of the reactivity of 4-chloro-2-methyl-5-nitrobenzoic acid, leading to the formation of various amino derivatives.

Metal Catalyst-Free Amination in Superheated Water

While specific studies on the metal catalyst-free amination of this compound in superheated water are not extensively documented in publicly available literature, research on analogous compounds provides insight into this environmentally benign methodology. For the related compound, 2-chloro-5-nitrobenzoic acid, amination with various aryl amines has been successfully achieved in superheated water with potassium carbonate as the base. guidechem.comgoogle.com Good yields were reported within 2-3 hours at temperatures ranging from 150-190 °C. guidechem.comgoogle.com This approach avoids the use of metal catalysts and organic solvents, presenting a greener alternative to traditional methods. guidechem.comgoogle.com The presence of the electron-withdrawing nitro group is crucial for activating the aryl chloride towards nucleophilic substitution, a principle that would similarly apply to this compound. google.com

Synthesis of N-Arylanthranilic Acid Derivatives

The synthesis of N-arylanthranilic acid derivatives is a significant application of chloro-nitrobenzoic acids. These derivatives are important scaffolds in medicinal chemistry. Traditional methods often involve Ullmann condensation, which typically requires a copper catalyst. For instance, N-arylanthranilic acids have been synthesized by reacting o-chlorobenzoic acid with various anilines in the presence of cupric oxide and potassium carbonate. More advanced, catalyst-free methods have also been developed for isomers like 2-chloro-5-nitrobenzoic acid, utilizing microwave irradiation to achieve high yields in short reaction times. google.com

For this compound, derivatization to its methyl ester has been noted in patent literature as a precursor for synthesizing viral polymerase inhibitors. This indicates its utility as a building block for complex, biologically active molecules, a process that would likely involve amination or similar nucleophilic substitution reactions at a later stage.

Cyclocondensation Reactions

The functional groups on this compound allow for its participation in cyclocondensation reactions to form various heterocyclic systems.

Reactions with α-Acylacetamidines to Form Heterocyclic Scaffolds

Detailed studies on the direct cyclocondensation of this compound with α-acylacetamidines are not readily found. However, research on similar aromatic systems demonstrates the general reactivity pattern. For example, the esters of 2-fluoro-5-nitrobenzoic acid undergo cyclocondensation with α-acylacetamidines. In these reactions, the α-carbon atom of the amidine typically displaces the halogen atom on the aromatic ring, and the amino group of the amidine reacts with the ester group to form a condensed heterocyclic system.

Formation of Condensed Azines and Isoquinolines

The reaction of activated benzoic acid derivatives with C,N-dinucleophiles like α-acylacetamidines can lead to the formation of condensed azines. The reaction between esters of 2-fluoro-5-nitrobenzoic acid and α-acylacetamidines has been shown to produce condensed azines and 1-isoquinolinones. The chemoselectivity of the reaction dictates that the α-carbon of the amidine substitutes the halogen, while the amino group attacks the ester functionality, leading to ring closure. This synthetic strategy highlights a pathway to complex heterocyclic structures from appropriately substituted benzoic acids.

Derivative Synthesis for Specific Applications

The unique substitution pattern of this compound makes it a valuable starting material for derivatives with specific applications, particularly in the pharmaceutical field.

In one documented application, the methyl ester of this compound, in a mixture with its 3-nitro isomer, was prepared as an intermediate in the synthesis of viral polymerase inhibitors. The initial nitration of 4-chloro-2-methylbenzoic acid yields a mixture of isomers, which are then converted to their methyl esters for further use in the synthetic pathway. This highlights the role of this compound as a key building block for creating targeted therapeutic agents.

Table of Reaction Conditions for Analogous Compounds This table presents data for reactions of similar compounds, as direct data for this compound is limited in the cited literature.

| Reaction Type | Starting Material | Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Metal-Free Amination | 2-Chloro-5-nitrobenzoic acid | Aniline, K₂CO₃ | Superheated water, 150 °C, 2h | N-phenyl-5-nitroanthranilic acid | Good | guidechem.comgoogle.com |

| Microwave-Assisted Amination | 2-Chloro-5-nitrobenzoic acid | Various amines | Microwave, 80-120 °C, 5-30 min | N-substituted-5-nitroanthranilic acids | >99% | google.com |

| Ullmann Condensation | o-Chlorobenzoic acid | Substituted anilines, Cupric Oxide, K₂CO₃ | Reflux, 7h | N-aryl anthranilic acids | - |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-nitrobenzoic acid |

| N-Arylanthranilic Acid |

| α-Acylacetamidine |

| Condensed Azines |

| Isoquinolines |

| Potassium carbonate |

| o-Chlorobenzoic acid |

| Cupric oxide |

| 2-Fluoro-5-nitrobenzoic acid |

| 1-Isoquinolinones |

| 4-Chloro-2-methylbenzoic acid |

| This compound methyl ester |

Formation of Organometallic Complexes, e.g., Organotin(IV) Complexes

While direct studies on the formation of organotin(IV) complexes with this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar methyl- and nitro-substituted benzoic acids. Research on organotin(IV) carboxylate complexes derived from 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid has demonstrated the successful synthesis of both dibutyltin(IV) and triphenyltin(IV) complexes. asianpubs.org In these syntheses, the coordination of the organotin(IV) moiety occurs through the oxygen atoms of the deprotonated carboxylate group. asianpubs.orgasianpubs.orgresearchgate.net

The general synthetic approach involves the reaction of the corresponding organotin(IV) chloride (e.g., dibutyltin(IV) dichloride or triphenyltin(IV) chloride) with the sodium salt of the benzoic acid derivative, or by reacting the organotin(IV) oxide with the free carboxylic acid. Spectroscopic data, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for characterizing these complexes. The absence of the broad O-H stretching vibration of the carboxylic acid in the IR spectra of the products confirms the deprotonation and coordination of the carboxylate group. researchgate.net

In the case of triphenyltin(IV) complexes with related nitro-substituted benzoic acids, it has been observed that solvent molecules, such as methanol (B129727), can also coordinate to the tin(IV) center, leading to a higher coordination number, typically five-coordinate. asianpubs.org Based on these findings, it is highly probable that this compound would react similarly with organotin(IV) precursors to form stable complexes.

Table 1: Examples of Organotin(IV) Complexes with Related Nitrobenzoic Acids

| Organotin(IV) Precursor | Nitrobenzoic Acid Ligand | Resulting Complex Type | Coordination Number of Sn | Reference |

|---|---|---|---|---|

| Dibutyltin(IV) dichloride | 3-Methyl-4-nitrobenzoic acid | Dimeric Distannoxane | 5 | asianpubs.org |

| Triphenyltin(IV) chloride | 3-Methyl-4-nitrobenzoic acid | Monomeric | 5 | asianpubs.org |

| Dibutyltin(IV) dichloride | 4-Methyl-3-nitrobenzoic acid | Dimeric Distannoxane | 5 | asianpubs.org |

| Triphenyltin(IV) chloride | 4-Methyl-3-nitrobenzoic acid | Monomeric | 5 | asianpubs.org |

| Diorganotin(IV) halides | 2-Chloro-4-nitrobenzoic acid | Diorganotin(IV) carboxylate | - | asianpubs.orgresearchgate.net |

Synthesis of Copper(II) Complexes with Nitrobenzoic Acid Ligands

The synthesis of copper(II) complexes with various substituted nitrobenzoic acids is a well-established area of research, driven by the potential applications of these complexes in catalysis and as bioactive agents. Although specific studies on copper(II) complexes of this compound are limited, the synthesis and structural characterization of copper(II) complexes with isomers such as 4-chloro-3-nitrobenzoic acid and 2-chloro-4-nitrobenzoate provide valuable insights. mdpi.comrsc.org

These complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) acetate, with the nitrobenzoic acid ligand in a suitable solvent system, often a mixture of water and an alcohol. mdpi.comnih.govresearchgate.net The coordination environment around the copper(II) center can be modulated by the inclusion of ancillary ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). mdpi.com

For instance, two copper(II) complexes with 4-chloro-3-nitrobenzoic acid, namely [Cu(ncba)₄(phen)] and [Cu(ncba)₄(bpy)], have been synthesized and structurally characterized. mdpi.com In these complexes, the copper(II) ions are hexacoordinated, with the nitrobenzoato ligands coordinating to the metal center through the carboxylate oxygen atoms. mdpi.com Single-crystal X-ray diffraction studies have revealed that such complexes often exhibit a distorted octahedral geometry. mdpi.comrsc.org The nature of the bonding, whether covalent or ionic, can be influenced by steric and electronic effects of the substituents on the benzoate (B1203000) ligand. rsc.org

Table 2: Structural Data for a Representative Copper(II) Complex with a Related Ligand

| Complex | Crystal System | Space Group | Cu(II) Coordination Geometry | Key Bond Distances (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(ncba)₄(phen)] (ncba = 4-chloro-3-nitrobenzoate) | Monoclinic | C2/c | Hexacoordinated | Cu-O: 1.9354(17)–1.9380(18) | mdpi.com |

Preparation of Substituted Nitrogenous Heterocycles

The reduction of the nitro group to an amino group generates a reactive intermediate that can undergo intramolecular cyclization with a suitable functional group on the same molecule. For example, if the carboxylic acid group of this compound is first converted to an amide or an ester with an appropriate side chain, subsequent reduction of the nitro group can lead to the formation of heterocyclic systems such as benzimidazoles, quinazolinones, or other fused heterocycles.

A general method for the synthesis of N-heterocycles is the reductive cyclization of nitro compounds using palladium catalysts and a carbon monoxide source. unimi.it This approach has been successfully applied to synthesize indoles from 2-nitrocinnamic acid derivatives, demonstrating the versatility of the nitro group in forming nitrogen-containing rings. unimi.it The chloro and methyl substituents on the benzene (B151609) ring of this compound would be retained in the final heterocyclic product, allowing for the synthesis of specifically substituted heterocycles.

Methyl Ester Derivatives

The carboxylic acid functionality of this compound can be readily converted to its corresponding methyl ester, methyl 4-chloro-2-methyl-5-nitrobenzoate. This transformation is typically achieved through Fischer esterification, reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the methyl ester can be prepared by reacting the sodium salt of the carboxylic acid with dimethyl sulfate (B86663) or methyl iodide.

While specific data for methyl 4-chloro-2-methyl-5-nitrobenzoate is scarce, the synthesis and characterization of the closely related methyl 5-chloro-2-nitrobenzoate are well-documented. nih.gov The synthesis of this analog was achieved by reacting 5-chloro-2-nitrobenzoic acid with dimethyl sulfate in the presence of potassium carbonate. nih.gov The resulting methyl ester was characterized by single-crystal X-ray diffraction, which revealed a monoclinic crystal system. nih.gov

The structural analysis of methyl 5-chloro-2-nitrobenzoate showed that the nitro group is twisted out of the plane of the benzene ring. nih.gov Similar structural features would be expected for methyl 4-chloro-2-methyl-5-nitrobenzoate. The methyl ester derivative is a versatile intermediate for further synthetic transformations, as the ester group can be hydrolyzed back to the carboxylic acid or converted into other functional groups.

Table 3: Crystallographic Data for the Analogous Methyl 5-chloro-2-nitrobenzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | nih.gov |

| Molecular Weight | 215.59 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

Advanced Applications and Functional Studies

Medicinal Chemistry and Pharmaceutical Applications

4-Chloro-2-methyl-5-nitrobenzoic acid serves as a crucial building block in the synthesis of new therapeutic agents. Its functional groups provide reactive sites for constructing larger, more complex molecular architectures designed to interact with biological targets.

The compound is a documented precursor in the development of novel pharmaceuticals, particularly in the creation of inhibitors for enzymes implicated in disease. Research and patent literature highlight its use in synthesizing compounds for a range of therapeutic areas, from viral infections to inflammatory diseases.

One of the most notable applications is in the synthesis of viral polymerase inhibitors. Patents disclose that the nitration of 4-chloro-2-methylbenzoic acid yields a mixture containing this compound and its isomer, 4-chloro-2-methyl-3-nitrobenzoic acid. googleapis.comgoogle.com This mixture is then utilized as a key starting material in the multi-step synthesis of potent inhibitors targeting the NS5B RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV). googleapis.comgoogle.comgoogle.comgoogle.com

Furthermore, this benzoic acid derivative is an intermediate in the preparation of benzimidazole (B57391) derivatives that function as PAD4 (Peptidyl Arginine Deiminase 4) inhibitors. google.com These inhibitors are under investigation for treating various conditions, including cancer and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. google.com

| Intermediate Application | Target Molecule/Class | Therapeutic Area | Source(s) |

| Precursor Mixture | Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors | Antiviral | googleapis.comgoogle.comgoogle.com |

| Starting Material | Benzimidazole Derivatives (PAD4 Inhibitors) | Anti-inflammatory, Anticancer | google.com |

The pursuit of new anticancer therapeutics has led to the exploration of various chemical scaffolds, including derivatives of this compound. Its role is primarily as a foundational structure for building molecules that can inhibit cancer-related biological pathways.

For instance, it is a key intermediate in synthesizing benzimidazole-based PAD4 inhibitors, which have potential applications in cancer therapy. google.com The inhibition of PAD4 is a target in oncology because the enzyme is involved in gene regulation and the formation of neutrophil extracellular traps (NETs), which can influence the tumor microenvironment. A study has also pointed to the potential anticancer activity of this compound itself. While direct studies on the compound are limited, related nitrobenzoic acid structures have shown more extensively documented anticancer effects. For example, copper complexes of the related isomer 4-chloro-3-nitrobenzoic acid have been synthesized and shown to induce apoptosis and cell cycle arrest in human cancer cell lines.

The potential of benzoic acid derivatives in the management of diabetes is an active area of research. These compounds are often investigated for their ability to inhibit enzymes involved in glucose metabolism.

While direct studies focusing on this compound for antidiabetic applications are not prominent in the reviewed literature, research on closely related analogues suggests potential avenues for exploration. For example, derivatives of the structurally similar 4-Bromo-5-chloro-2-nitrobenzoic acid have been investigated for their role in developing SGLT-2 (sodium-glucose co-transporter 2) inhibitors. SGLT-2 inhibitors are a class of antidiabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. This indicates that the halogenated nitrobenzoic acid scaffold could be relevant for designing new antidiabetic agents.

The utility of this compound as a synthetic intermediate is clearly demonstrated in the field of antiviral drug development. As previously noted, it is a precursor in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, an enzyme essential for viral replication. googleapis.comgoogle.com This makes the compound a valuable component in the development of direct-acting antiviral agents against HCV. google.comgoogle.com

In addition to its role in creating HCV inhibitors, the broader class of nitrobenzoic acids has been evaluated for other antimicrobial properties. Studies on similar nitrobenzoic acid structures have shown potential antiviral activity against HIV. Furthermore, the chemical class has been associated with the inhibition of bacterial topoisomerases, which are vital enzymes for bacterial DNA replication. Derivatives of the related compound 4-Hydroxy-2-methyl-5-nitrobenzoic acid have demonstrated notable antimicrobial efficacy against several bacterial strains, including resistant ones, with low minimum inhibitory concentration (MIC) values reported.

| Activity | Target/Mechanism | Specific Compound/Derivative | Source(s) |

| Antiviral | HCV NS5B Polymerase Inhibition | Inhibitors synthesized from a mixture containing this compound | googleapis.comgoogle.com |

| Antiviral | General activity noted for class | Similar nitrobenzoic acids against HIV | |

| Antimicrobial | Bacterial Topoisomerase Inhibition (proposed for class) | General nitrobenzoic acid structures | |

| Antimicrobial | Growth inhibition of resistant bacterial strains | Derivatives of 4-Hydroxy-2-methyl-5-nitrobenzoic acid |

Based on a review of the available scientific and patent literature, there is no direct evidence to suggest that this compound is specifically used as an intermediate in the development of vasopressin V2-receptor antagonists. The synthesis of prominent drugs in this class, such as Tolvaptan, utilizes a different isomer, 2-methyl-4-nitrobenzoic acid, as a key precursor. Therefore, a direct role for this compound in this specific therapeutic application is not supported by the referenced materials.

Materials Science and Engineering

Beyond its pharmaceutical applications, this compound has found utility in specialized areas of chemical synthesis relevant to materials science. Its structural features are leveraged in methodologies for creating novel compounds.

The compound has been specifically mentioned for its use in polymer-supported and solid-phase synthesis of heterocyclic scaffolds. In this context, the benzoic acid can be anchored to a solid support (a polymer resin), allowing for sequential chemical reactions to be performed on the molecule. This technique is a cornerstone of combinatorial chemistry, enabling the efficient generation of large libraries of compounds for screening purposes, including materials discovery. The enhanced lipophilicity conferred by its substituents makes it suitable for such synthetic strategies.

While direct applications in creating bulk polymers or materials with specific physical properties are not widely documented for this exact compound, related halogenated aromatic acids are used in the development of polymers and resins with enhanced thermal stability and chemical resistance.

Use as Building Blocks for Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules. The reactivity of its functional groups—the carboxylic acid, nitro group, and chlorine atom—can be selectively targeted to build diverse molecular architectures. For instance, the nitro group can be reduced to an amine, the carboxylic acid can be converted to esters or amides, and the chlorine atom can be replaced through nucleophilic aromatic substitution.

A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a starting material in the solid-phase synthesis of a variety of condensed nitrogenous heterocyclic scaffolds. nih.gov In these syntheses, the compound is first immobilized on a resin, followed by substitution of the chlorine atom, reduction of the nitro group, and subsequent cyclization to yield heterocycles like benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This methodology highlights the potential of such multi-reactive compounds to generate libraries of heterocyclic structures that are significant in drug discovery. nih.gov Similarly, this compound can be envisioned as a precursor for analogous heterocyclic systems, leveraging its distinct reactive sites for sequential chemical transformations.

Development of Functional Materials through Derivatization

The derivatization of chloronitrobenzoic acids has been shown to be a viable strategy for developing novel functional materials with specific properties. By coordinating these molecules with metal ions, it is possible to create metal-organic frameworks (MOFs) or complexes with interesting electronic or biological activities.

While specific studies on this compound are limited, research on analogous compounds provides insight into this potential. For example, two novel copper(II) complexes have been synthesized using 4-chloro-3-nitrobenzoic acid as a ligand. These complexes have demonstrated the ability to bind to DNA and Human Serum Albumin (HSA), suggesting their potential application in biochemistry and pharmacology. The mode of interaction was identified as intercalative binding, with one complex showing a higher binding affinity than the other. This indicates that subtle changes in the ligand structure can tune the functional properties of the resulting material.

Environmental Chemistry and Degradation Studies

Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants, often introduced into ecosystems through industrial activities. nih.govresearchgate.net Their chemical stability and resistance to degradation contribute to their persistence in soil and water. nih.gov Understanding the degradation pathways and developing effective detoxification strategies for these compounds is crucial for environmental remediation.

Microbial Degradation Pathways

The microbial breakdown of CNAs is a key process in their natural attenuation. Bacteria capable of using these compounds as their sole source of carbon and energy have been isolated from various environments. nih.govresearchgate.net The degradation can proceed through several metabolic pathways, which typically involve initial attacks on the nitro or chloro substituents.

Common microbial degradation pathways for chloronitrobenzoates include:

Oxidative Denitrification: This pathway begins with an oxygenase enzyme removing the nitro group as nitrite. For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG proceeds through the formation of salicylate (B1505791) and catechol, with the initial step being a monooxygenase-catalyzed removal of the nitro group. nih.gov

Reductive Pathway: In this route, the nitro group is reduced to a hydroxylamino or amino group by a nitroreductase. The degradation of 4-nitrobenzoate (B1230335) by Pseudomonas putida TW3 occurs via the formation of 4-hydroxylaminobenzoate. nih.gov

Dehalogenation: The removal of the chlorine atom can occur either reductively under anaerobic conditions or hydrolytically/oxidatively under aerobic conditions. The degradation of 3-chlorobenzoate (B1228886) (3-CBA) can be initiated by a dioxygenase, converting it to (chloro)catechol, which is then funneled into central metabolic pathways. nih.gov

The specific pathway utilized depends on the microbial strain and the structure of the compound. researchgate.net For a molecule like this compound, a combination of these enzymatic strategies would be necessary for complete mineralization.

Table 1: Microbial Degradation Pathways of Related (Chloro)nitroaromatic Compounds

| Compound | Microorganism | Key Intermediate(s) | Pathway Type |

| 2-Nitrobenzoate | Arthrobacter sp. SPG | Salicylate, Catechol | Oxidative |

| 4-Nitrobenzoate | Pseudomonas putida TW3 | 4-Hydroxylaminobenzoate, Protocatechuate | Reductive |

| 3-Chlorobenzoate | Various Bacteria | (Chloro)catechol | Oxidative (Dioxygenase) |

| 4-Chloro-2-nitrophenol (B165678) | Bacillus sp. | - | Biotransformation |

This table summarizes findings from studies on compounds analogous to this compound to illustrate common microbial degradation strategies.

Photocatalytic Degradation in Aqueous Systems

Advanced Oxidation Processes (AOPs), such as photocatalysis, offer a promising method for degrading persistent organic pollutants like this compound in water. This technology typically uses a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon UV irradiation, generates highly reactive hydroxyl radicals that can non-selectively degrade organic molecules.

Studies on structurally similar compounds demonstrate the effectiveness of this approach:

The photocatalytic degradation of p-chlorobenzoic acid (p-CBA) using TiO₂ and UV light followed pseudo-first-order kinetics. nih.gov The efficiency of the process was significantly enhanced by using vacuum UV (VUV) light, which can directly photolyze water to produce hydroxyl radicals. nih.gov

For 6-chloronicotinic acid, a degradation product of certain insecticides, photocatalysis with immobilized TiO₂ achieved 46% mineralization within 120 minutes, whereas direct photolysis showed no degradation. nih.gov

Interestingly, in some cases, the intermediate products of photocatalytic degradation can exhibit higher toxicity than the parent compound, highlighting the need for complete mineralization to achieve detoxification. nih.gov

The efficiency of photocatalytic degradation depends on factors such as the initial concentration of the pollutant, the type of photocatalyst, and the presence of oxidizing agents.

Environmental Persistence and Detoxification Strategies

The persistence of chlorinated organic compounds in the environment is a significant concern due to their chemical stability and lipophilicity, which allows them to accumulate in food chains. nih.gov The carbon-chlorine bond is strong, and the presence of both chloro and nitro groups on an aromatic ring generally increases a compound's recalcitrance to natural degradation. researchgate.net

Effective detoxification strategies are essential to mitigate the environmental impact of these pollutants. These strategies can be broadly categorized as follows:

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. nih.gov The isolation and application of specialized bacterial strains that can degrade specific pollutants like CNAs is a primary focus of bioremediation research. nih.govresearchgate.net

Phytoremediation: Plants can also be used to detoxify contaminated soil and water. Some plants can take up organic pollutants and degrade them through their own enzymatic systems, a process known as phytodetoxification. nih.gov

Enzymatic Degradation: Using isolated enzymes to treat contaminated wastewater offers a more direct and potentially faster alternative to using whole organisms. nih.gov Formulations of different enzymes could be used to target a range of chemicals simultaneously. nih.gov

Advanced Chemical Processes: Beyond photocatalysis, other methods like catalytic reduction are being explored. For example, aryl-organochlorine compounds have been successfully detoxified by catalytic reduction over a palladium catalyst, converting them into non-aromatic, de-chlorinated products.

The development of effective and environmentally friendly detoxification systems, often involving biological methods, is a key goal in environmental science. mdpi.commdpi.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established routes for synthesizing substituted nitrobenzoic acids exist, current research is focused on creating more efficient, selective, and scalable processes. The synthesis of related isomers often involves multi-step sequences, such as the Friedel-Crafts alkylation of a benzene (B151609) derivative, followed by nitration and oxidation. quora.comquora.com For instance, the synthesis of 4-chloro-2-nitrobenzoic acid can be approached through various pathways, highlighting the modularity of aromatic chemistry. quora.comquora.comchemicalbook.com

Future synthetic strategies for 4-Chloro-2-methyl-5-nitrobenzoic acid are likely to build upon foundational reactions while incorporating novel catalytic systems to improve yields and reduce by-products. A patented process for the preparation of the related precursor, 4-chloro-2-methyl-5-nitrophenol (B2449075), from 4-chloro-2-methylphenol (B52076) demonstrates a viable pathway to establishing the core substituted ring structure. google.com The subsequent oxidation of the methyl group to a carboxylic acid would be the final step. Research into oxidation reactions, moving away from stoichiometric and often harsh reagents like permanganate (B83412) or dichromate, towards catalytic aerobic oxidation, represents a key area of development. orgsyn.org Such methodologies promise higher efficiency and a more favorable environmental profile.

Exploration of New Derivatization Pathways and Functionalization

The true potential of this compound lies in its capacity to serve as a building block for more complex molecules. Each functional group on the aromatic ring offers a handle for further chemical modification, opening up numerous derivatization pathways.

The carboxylic acid group is a prime site for creating esters and amides. Research on the closely related 2-chloro-5-nitrobenzoic acid shows its utility in synthesizing N-substituted 5-nitroanthranilic acid derivatives and novel inhibitors of lysine-specific demethylase 1 (LSD1) with antiproliferative activity. chemicalbook.com A particularly compelling study synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides as potential antidiabetic agents. nih.gov This work underscores the potential for converting the carboxylic acid of this compound into various amides to explore new pharmacological activities.

Furthermore, the chloro and nitro substituents are gateways to other functionalities. The nitro group can be reduced to an amine, which can then participate in a wide array of reactions, including the formation of amides, sulfonamides, or heterocyclic rings. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents that can modulate the molecule's properties. For example, 2-chloro-5-nitrobenzoic acid is used to synthesize sesquiterpenoids and substituted phenyl oxazoles. chemicalbook.com

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers a pathway to predict its physicochemical properties and biological activities, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP). aip.org Such studies, performed on related structures like 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, provide deep insights into molecular stability and reactivity. aip.org An experimental and computational study on solid solutions formed between different substituted nitrobenzoic acids, such as 2-methyl-4-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid, demonstrates the power of computational analysis in predicting intermolecular interactions and material properties. chemrxiv.org

For this compound, these models can predict how it and its derivatives will interact with biological targets. By calculating properties like the predicted collision cross section (CCS), researchers can gain information about a molecule's shape in the gas phase, which complements experimental analysis. uni.lu This predictive power is crucial for designing derivatives with specific affinities for protein binding sites and for establishing robust structure-activity relationships (SAR) that accelerate the development of new functional molecules.

Table 1: Predicted Physicochemical and Structural Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₄ | PubChem nih.gov |

| Molecular Weight | 215.59 g/mol | PubChem nih.gov |

| InChIKey | KKNSDWSYFJIEKU-UHFFFAOYSA-N | PubChemLite uni.lu |

| Predicted XlogP | 2.3 | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺) | 138.6 Ų | PubChemLite uni.lu |

Expansion of Biological and Pharmacological Applications

While research specifically targeting this compound is in its early stages, studies on closely related analogues have revealed significant biological potential, particularly in medicinal chemistry.

A groundbreaking study on benzamide (B126) derivatives as antidiabetic agents identified a compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, as a highly potent inhibitor of both α-glucosidase and α-amylase. nih.gov This molecule incorporates a 2-methyl-5-nitrophenyl group, a structure that would be directly derived from this compound. The finding strongly suggests that derivatives of this compound are highly promising candidates for the development of new treatments for diabetes. nih.gov

Furthermore, the broader class of chloronitrobenzoic acids and their derivatives has been investigated for other therapeutic applications. For example, copper(II) complexes with 4-chloro-3-nitrobenzoic acid have been synthesized and shown to possess anticancer activity against HepG2 cells. mdpi.com Other studies have explored the antimicrobial properties of phenothiazine (B1677639) derivatives incorporating a chloro-nitro functionalized ring. researchgate.net These findings open avenues for future research to screen derivatives of this compound for a wide range of pharmacological activities, including anticancer and antimicrobial effects. mdpi.com

Table 2: Bioactivity of a Structurally Related Derivative

| Derivative Name | Target Enzymes | Activity | Reference |

|---|